molecular formula C9H13ClO3 B13206055 Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13206055
M. Wt: 204.65 g/mol
InChI Key: UBMCBMZSONQYHN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₃ClO₃ and a molecular weight of 204.65 g/mol This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-1,3-dioxolane with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or other reduced forms.

Scientific Research Applications

Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the spirocyclic structure play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate: Similar structure but lacks the methyl group at the 4-position.

    Methyl 4-methyl-2-(2-methylpropyl)-1-oxaspiro[2.4]heptane-2-carboxylate: Contains an additional isobutyl group.

    Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate: Lacks the chlorine atom.

Uniqueness

Methyl 2-chloro-4-methyl-1-oxaspiro[2The spirocyclic structure adds to its stability and versatility in various chemical reactions .

Properties

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-6-4-3-5-8(6)9(10,13-8)7(11)12-2/h6H,3-5H2,1-2H3

InChI Key

UBMCBMZSONQYHN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12C(O2)(C(=O)OC)Cl

Origin of Product

United States

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